2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C26H22FN3O3S. It contains a spiro[indoline-3,2’-thiazolidin] ring system, which is a type of polycyclic structure where two rings share a single atom.Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Novel derivatives of the compound have been synthesized with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as emerging antibacterial agents (Borad et al., 2015). Additionally, some derivatives have shown significant antimicrobial activities, including high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Anti-inflammatory and Analgesic Properties
- Research into derivatives has revealed compounds with anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could be developed into new treatments for inflammatory diseases and pain management (Khalifa & Abdelbaky, 2008).
Anticancer Activity
- The compound and its derivatives have been evaluated for their potential anticancer properties. Some studies have focused on synthesizing new derivatives with significant anticancer activities against various cancer cell lines, highlighting the compound's potential as a basis for developing novel anticancer agents (Fallah-Tafti et al., 2011).
Src Kinase Inhibitory and Anticancer Activities
- Derivatives containing thiazole instead of pyridine have been synthesized and evaluated for Src kinase inhibitory activities. One particular derivative showed inhibition of c-Src kinase, indicating potential applications in cancer treatment by targeting specific pathways (Fallah-Tafti et al., 2011).
Hypoglycemic Activity
- A series of novel 2, 4-thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic activity, showing promise for the treatment of diabetes through the modulation of blood sugar levels (Nikalje, Deshp, & Une, 2012).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-17-6-8-18(9-7-17)14-28-23(31)15-29-22-5-3-2-4-21(22)26(25(29)33)30(24(32)16-34-26)20-12-10-19(27)11-13-20/h2-13H,14-16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELZERMBSJTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.